4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride, commonly referred to as GYKI 52466 dihydrochloride, is a complex organic compound that integrates elements of benzodiazepines and dioxoles. Its molecular formula is with a molar mass of approximately 329.78 g/mol. This compound is classified as a 2,3-benzodiazepine and functions primarily as a non-competitive antagonist at the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor, both of which are subtypes of ionotropic glutamate receptors.
The synthesis of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride typically involves multi-step synthetic pathways. The starting materials are usually derivatives of benzodiazepines that undergo several chemical transformations to introduce the necessary functional groups. Key methods include:
The chemical reactivity of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline can be attributed to its functional groups. Key reactions include:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the conditions and reagents used during the reactions.
GYKI 52466 dihydrochloride acts as a non-competitive antagonist at AMPA receptors. Its mechanism involves binding to a distinct site on the receptor that is separate from the glutamate binding site. This binding prevents glutamate from activating the receptor and inducing its signaling cascade. Consequently, this blockade reduces excitatory glutamatergic transmission in the central nervous system. The compound exhibits significant biological activity by suppressing both kainate and AMPA-mediated currents in cultured neurons with IC50 values around 7.5 µM for kainate and 11 µM for AMPA.
The physical and chemical properties of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride include:
These properties are essential for understanding how the compound behaves under various conditions and its interactions with biological systems.
GYKI 52466 dihydrochloride has several applications in pharmacological research due to its role as an AMPA receptor antagonist. Its ability to modulate glutamate signaling makes it a candidate for exploring treatments for various neurological disorders such as:
Research continues into its pharmacodynamics and therapeutic potential in managing conditions associated with excitatory neurotransmission abnormalities.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3